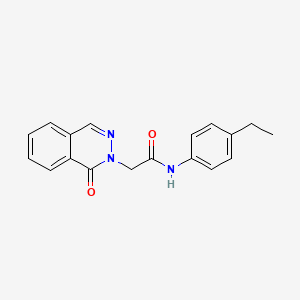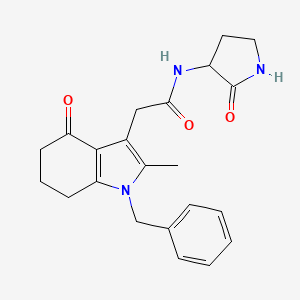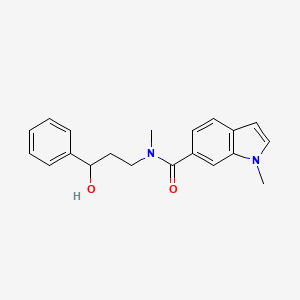
N-(3-methoxyphenyl)-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-quinolinecarboxamide, also known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MQC belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological activities.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-2-quinolinecarboxamide may exert its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. N-(3-methoxyphenyl)-2-quinolinecarboxamide has also been shown to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to induce cell cycle arrest, inhibit migration and invasion, and reduce tumor growth. In Alzheimer's disease, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurotoxicity. In Parkinson's disease, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function.
実験室実験の利点と制限
N-(3-methoxyphenyl)-2-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown low toxicity in vitro and in vivo. However, one limitation of N-(3-methoxyphenyl)-2-quinolinecarboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-2-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to increase its efficacy in vivo. Additionally, N-(3-methoxyphenyl)-2-quinolinecarboxamide could be studied in combination with other drugs to enhance its therapeutic potential.
合成法
The synthesis of N-(3-methoxyphenyl)-2-quinolinecarboxamide involves the condensation reaction of 3-methoxyaniline and 2-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained after purification by recrystallization. The chemical structure of N-(3-methoxyphenyl)-2-quinolinecarboxamide is shown below:
科学的研究の応用
N-(3-methoxyphenyl)-2-quinolinecarboxamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(3-methoxyphenyl)-2-quinolinecarboxamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, N-(3-methoxyphenyl)-2-quinolinecarboxamide has been studied for its potential to protect dopaminergic neurons from degeneration.
特性
IUPAC Name |
N-(3-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-17(20)16-10-9-12-5-2-3-8-15(12)19-16/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUJSWFEBSFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1,3-benzodioxol-5-yloxy)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679245.png)
![3-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5679253.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5679254.png)
![2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)

![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)
![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)

![8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5679313.png)
![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5679316.png)
![3-allyl-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5679321.png)
